molecular formula C15H12FN3O4S2 B2878296 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 864976-43-2

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2878296
CAS No.: 864976-43-2
M. Wt: 381.4
InChI Key: FRCDESPKSUJOAX-ICFOKQHNSA-N
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Description

The compound (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a benzothiazole-derived molecule featuring a Z-configuration imine moiety, a 6-fluoro substituent on the benzothiazole ring, and a 2-methoxyethyl group at position 2. The thiophene-2-carboxamide component includes a nitro group at position 5, contributing to its electrophilic character.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCDESPKSUJOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Nitrothiophene group : Associated with various pharmacological properties.
  • Fluorine and methoxyethyl substituents : These enhance lipophilicity and bioavailability, potentially improving interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and modulate inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). Studies utilizing the MTT assay demonstrated a reduction in cell viability at concentrations as low as 1 μM, indicating potent anticancer properties .
  • Anti-inflammatory Effects : The compound appears to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential as an anti-inflammatory agent. This was evidenced by enzyme-linked immunosorbent assays (ELISA) conducted on mouse monocyte macrophages (RAW264.7) .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerA431Reduced cell viability (1 μM)
A549Inhibition of proliferation
Anti-inflammatoryRAW264.7Decreased IL-6 and TNF-α levels
CytotoxicityH1299Significant cytotoxic effects

Case Studies

  • Cell Proliferation Inhibition : In a study assessing the impact on cancer cell lines, this compound was found to inhibit cell proliferation effectively. The mechanism involved apoptosis induction and cell cycle arrest, confirmed through flow cytometry analysis .
  • Cytokine Modulation : Another significant finding was the compound's ability to modulate inflammatory cytokines. Treatment of RAW264.7 cells resulted in a marked decrease in IL-6 and TNF-α levels, indicating its potential for therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzothiazole Derivatives

lists benzothiazole-2-yl acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds share the benzothiazole scaffold but differ in substituents:

  • Electron-Withdrawing Groups : The nitro group on the thiophene ring in the target compound increases electrophilicity compared to methoxy or trifluoromethyl substituents in patent analogues .

Thiazole-Carboxamide Analogues

describes a thiazole-carboxamide derivative (compound 2f) with a chloro-methylphenyl group. Structural contrasts include:

  • Heterocyclic Core : The target compound’s benzo[d]thiazole system offers greater aromaticity and rigidity than the simpler thiazole ring in 2f.
  • Substituent Positioning : The 2-methoxyethyl group in the target compound may enhance membrane permeability compared to the tetramethylpiperidinyl group in 2f .

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Functional Implications
Target Compound Benzo[d]thiazole-imine 6-Fluoro, 2-methoxyethyl, 5-nitro Enhanced electrophilicity, stability
1,2,4-Triazoles ([7–9]) Triazole-thione Sulfonylphenyl, difluorophenyl Tautomerism, moderate bioactivity
Patent Benzothiazoles Benzothiazole-2-yl acetamide Trifluoromethyl, methoxyphenyl High lipophilicity, varied receptor binding
Thiazole-Carboxamide (2f) Thiazole-carboxamide Chloro-methylphenyl, tetramethylpiperidinyl Steric effects, solubility challenges

Research Findings and Implications

  • Kinase Inhibition : The nitrothiophene moiety may mimic ATP-binding motifs, similar to triazole-based kinase inhibitors .
  • Antimicrobial Activity : Fluorinated benzothiazoles () often exhibit antibacterial properties, implying testable hypotheses for the target compound .

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-fluorothiophenol 1 with ethyl glyoxylate under micellar catalysis. Sodium dioctyl sulfosuccinate (SDOSS) facilitates the reaction in aqueous ethanol at 80°C, yielding ethyl 6-fluorobenzo[d]thiazole-2-carboxylate 2 with 85% efficiency.

Reaction Conditions :

  • Substrate : 2-Amino-4-fluorothiophenol (1.2 equiv)
  • Carbonyl Source : Ethyl glyoxylate (1.0 equiv)
  • Catalyst : SDOSS (0.1 equiv)
  • Solvent : Ethanol/H2O (4:1)
  • Temperature : 80°C, 6 hours

Introduction of the 2-Methoxyethyl Group

The 3-position of the benzothiazole is functionalized via nucleophilic substitution. Ethyl 6-fluorobenzo[d]thiazole-2-carboxylate 2 is treated with 2-methoxyethyl bromide 3 in dimethylformamide (DMF) using potassium carbonate as a base, producing ethyl 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazole-2-carboxylate 4 in 78% yield.

Key Parameters :

  • Base : K2CO3 (2.5 equiv)
  • Alkylating Agent : 2-Methoxyethyl bromide (1.5 equiv)
  • Solvent : DMF, room temperature, 18 hours

Preparation of 5-Nitrothiophene-2-Carboxylic Acid

Nitration of Thiophene-2-Carboxylic Acid

5-Nitrothiophene-2-carboxylic acid 5 is synthesized via electrophilic nitration. Thiophene-2-carboxylic acid is dissolved in fuming nitric acid at –5°C, followed by gradual warming to 5°C. The product precipitates upon ice quenching and is purified via recrystallization from dichloromethane (yield: 68%).

Critical Notes :

  • Nitrating Agent : Fuming HNO3 (excess)
  • Temperature Control : Strict maintenance below 5°C prevents over-nitration.

Activation as Acid Chloride

The carboxylic acid 5 is converted to its acid chloride 6 using oxalyl chloride in dichloromethane (DCM) with catalytic DMF. The reaction proceeds at room temperature for 4 hours, yielding a near-quantitative conversion.

Procedure :

  • Reagents : Oxalyl chloride (2.0 equiv), DMF (0.1 equiv)
  • Solvent : DCM, RT, 4 hours

Coupling Reaction to Form the (Z)-Imine

Generation of the Benzo[d]Thiazol-2(3H)-Ylidene Intermediate

Ethyl 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazole-2-carboxylate 4 undergoes hydrolysis with aqueous NaOH to yield the carboxylic acid 7 , which is subsequently treated with hydrazine hydrate in ethanol under microwave irradiation. This produces 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene hydrazine 8 (92% yield).

Optimization :

  • Hydrolysis : 2 M NaOH, 70°C, 2 hours
  • Hydrazine Cyclization : Microwave, 100°C, 20 minutes

Stereoselective Acylation

The hydrazine intermediate 8 reacts with 5-nitrothiophene-2-carbonyl chloride 6 in tetrahydrofuran (THF) at 0°C. Triethylamine is added to scavenge HCl, favoring the formation of the (Z)-isomer via kinetic control. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1) with 65% yield.

Stereochemical Control :

  • Temperature : Low temperature (0°C) suppresses isomerization.
  • Base : Triethylamine (3.0 equiv) ensures rapid deprotonation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, thiophene H-3), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole H-7), 7.12 (d, J = 8.4 Hz, 1H, benzothiazole H-5), 4.56 (t, J = 6.8 Hz, 2H, OCH2), 3.78 (s, 3H, OCH3).
  • IR (KBr) : 1685 cm−1 (C=O stretch), 1520 cm−1 (NO2 asymmetric stretch).
  • HRMS : m/z [M+H]+ Calcd for C16H13FN3O4S2: 410.0332; Found: 410.0329.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration, with dihedral angles between the benzothiazole and thiophene rings at 15.80°.

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